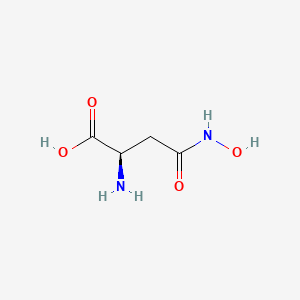
n-Hydroxy-d-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Hydroxy-d-asparagine is a derivative of the amino acid asparagine, characterized by the presence of a hydroxyl group attached to the nitrogen atom of the asparagine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Hydroxy-d-asparagine typically involves the hydroxylation of d-asparagine. One common method is the reaction of d-asparagine with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using specific enzymes that can catalyze the hydroxylation of d-asparagine. These methods are preferred due to their efficiency and environmentally friendly nature compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: n-Hydroxy-d-asparagine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to d-asparagine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of d-asparagine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
n-Hydroxy-d-asparagine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with amino acid metabolism in cancer cells.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of n-Hydroxy-d-asparagine involves its interaction with specific enzymes and metabolic pathways. It can act as an inhibitor of asparagine synthetase, thereby affecting the synthesis of asparagine. This inhibition can lead to a reduction in the availability of asparagine, which is crucial for the growth and proliferation of certain cancer cells. The compound may also interact with other metabolic enzymes, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Asparagine: The parent compound, lacking the hydroxyl group.
n-Hydroxy-l-asparagine: The l-isomer of n-Hydroxy-d-asparagine.
Hydroxylamine derivatives: Compounds with similar hydroxylamine functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C4H8N2O4 |
|---|---|
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
(2R)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1 |
InChI-Schlüssel |
ZBYVTTSIVDYQSO-UWTATZPHSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)N)C(=O)NO |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



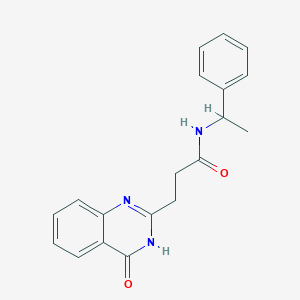
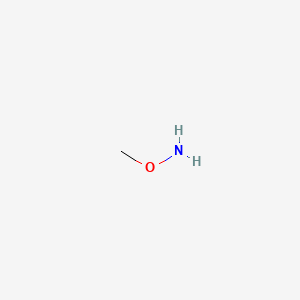
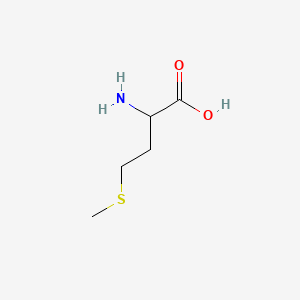
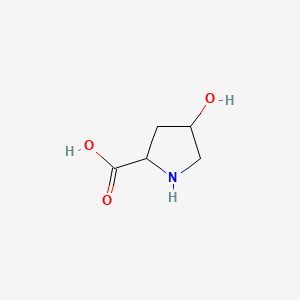
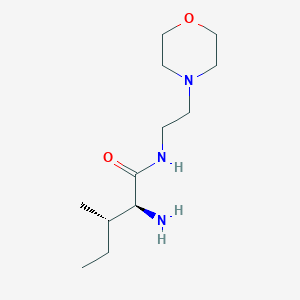
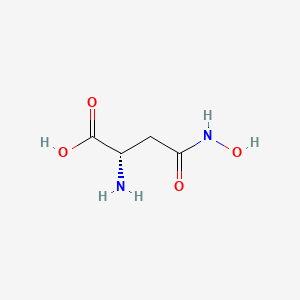
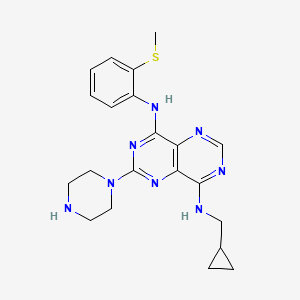
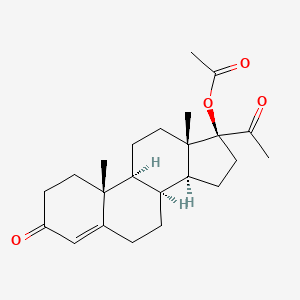
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10779397.png)
![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10779398.png)
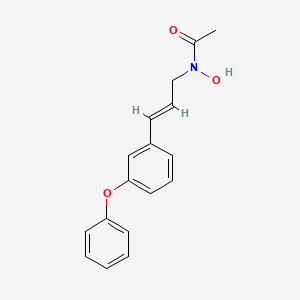
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779411.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779415.png)
